Methyl 3-(furan-2-carboxamido)-4,5-dihydrothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl typically involves the condensation of thiophene and furan derivatives under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the oxidation of 2-acetylthiophene using hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hypochlorite, potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxylic acid: A simpler thiophene derivative with similar structural features.
3-Thiophenecarboxylic acid: Another thiophene derivative with a different substitution pattern.
2-Furancarboxylic acid: A furan derivative with structural similarities.
Uniqueness
2-Thiophenecarboxylicacid,3-[(2-furanylcarbonyl)amino]-4,5-dihydro-,methyl is unique due to its combination of thiophene and furan moieties, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H11NO4S |
---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
methyl 4-(furan-2-carbonylamino)-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h2-3,5H,4,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
GUZJJFOMZASQTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.